Pyridine-2,5-dicarboxylate

Beschreibung

Molecular Geometry and Bonding Configurations

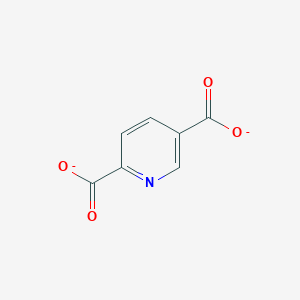

The molecular structure of pyridine-2,5-dicarboxylate consists of a pyridine ring substituted with carboxylate (-COO⁻) groups at positions 2 and 5 (Figure 1). X-ray crystallographic data reveal a planar pyridine ring with bond lengths consistent with aromatic delocalization (C–C: 1.38–1.40 Å, C–N: 1.34 Å). The carboxylate groups adopt a syn conformation relative to the pyridine nitrogen, with O–C–O bond angles averaging 124.5°.

The negative charges on the carboxylates are stabilized through resonance, as evidenced by nearly equivalent C–O bond lengths (1.26–1.28 Å). Density functional theory (DFT) calculations indicate partial double-bond character in the C–O bonds, confirming charge delocalization. Coordination to metal ions occurs primarily through the pyridine nitrogen and carboxylate oxygen atoms, forming five-membered chelate rings in monodentate or bridging modes.

Table 1: Key bond parameters in this compound complexes

| Parameter | Value (Å/°) |

|---|---|

| C2–O1 (carboxylate) | 1.26 |

| C5–O3 (carboxylate) | 1.27 |

| N1–C2 | 1.34 |

| O1–C2–O2 angle | 124.3 |

| O3–C5–O4 angle | 123.9 |

Tautomeric Forms and Resonance Stabilization

This compound exhibits keto-enol tautomerism, though the dianionic form dominates under physiological pH. Resonance stabilization involves:

- Delocalization of negative charge across carboxylate groups via conjugated π-systems.

- Electron donation from the pyridine nitrogen to adjacent carboxylates, reducing charge density.

Infrared spectroscopy shows characteristic asymmetric (νₐₛ: 1560–1580 cm⁻¹) and symmetric (νₛ: 1380–1400 cm⁻¹) stretching modes for the carboxylates, confirming charge delocalization. Nuclear magnetic resonance (NMR) studies of the protonated form (isocinchomeronic acid) reveal downfield shifts for H3 (δ 8.44 ppm) and H4 (δ 8.24 ppm), indicating electron withdrawal by carboxyl groups.

Crystal Packing Patterns in Coordination Complexes

Crystallographic studies highlight diverse supramolecular architectures:

- Zinc complexes : Zn(II) forms dinuclear units bridged by carboxylates, creating 3D metal-organic frameworks (MOFs) with pore diameters of 6–8 Å.

- Copper frameworks : Herringbone layers arise from helical Cu–carboxylate chains connected by π-stacking (3.74–3.80 Å interplanar distances).

- Hydrogen-bonded networks : N–H···O (2.50–2.58 Å) and C–H···O (2.54–2.58 Å) interactions generate R₂²(8) dimer motifs and 1D chains.

Table 2: Common packing motifs in this compound complexes

| Motif | Interaction Type | Distance (Å) |

|---|---|---|

| R₂²(8) dimer | N–H···O (hydrogen bond) | 2.50–2.58 |

| π-stacking | Centroid–centroid | 3.74–3.80 |

| Bridging carboxylate | M–O (coordination) | 1.95–2.10 |

Thermal analysis of Zn(II) complexes shows decomposition onset at 240–260°C, correlating with robust metal-carboxylate bonding.

Comparative Analysis with Isomeric Pyridinedicarboxylates

Structural and functional variations among pyridinedicarboxylate isomers are significant:

Table 3: Comparison of pyridinedicarboxylate isomers

| Isomer | Coordination Sites | Common Complex Geometry | Solubility (H₂O, g/L) |

|---|---|---|---|

| 2,5- (this work) | N, O2, O5 | Octahedral/MOFs | 12.3 |

| 2,6- (dipicolinate) | N, O2, O6 | Trigonal bipyramidal | 8.7 |

| 3,5- (dinicotinate) | O3, O5 | Square planar | 5.2 |

Key differences:

- Chelation ability : The 2,6-isomer forms more stable complexes due to preorganized cis carboxylates, whereas 2,5-isomer requires conformational flexibility.

- Hydrogen bonding : 2,5-dicarboxylate supports bifurcated H-bonds (N–H···O and C–H···O), unlike the 3,5-isomer, which relies on O–H···O interactions.

- π-stacking efficiency : 2,5-derivatives exhibit stronger stacking (3.74 Å vs. 3.98 Å in 2,4-isomers) due to planar carboxylate alignment.

These structural distinctions directly influence applications in catalysis and materials science, though such applications fall outside this article's scope.

Eigenschaften

Molekularformel |

C7H3NO4-2 |

|---|---|

Molekulargewicht |

165.1 g/mol |

IUPAC-Name |

pyridine-2,5-dicarboxylate |

InChI |

InChI=1S/C7H5NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h1-3H,(H,9,10)(H,11,12)/p-2 |

InChI-Schlüssel |

LVPMIMZXDYBCDF-UHFFFAOYSA-L |

SMILES |

C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |

Kanonische SMILES |

C1=CC(=NC=C1C(=O)[O-])C(=O)[O-] |

Synonyme |

2,5-PDC 2,5-pyridinedicarboxylate 2,5-Pyridinedicarboxylic acid pyridine-2,5-dicarboxylic acid pyridine-2,5-dicarboxylic acid, disodium salt pyridine-2,5-dicarboxylic acid, sodium salt |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Inhibition of Enzymes

Pyridine-2,5-dicarboxylate derivatives have shown potential as selective inhibitors for various enzymes, particularly the Jumonji-C domain-containing protein 5 (JMJD5). Research indicates that certain derivatives can inhibit JMJD5 with moderate potency (IC50 values around 17.9 μM), highlighting their potential in cancer research due to JMJD5's role in tumorigenesis and circadian rhythm regulation . The structure-activity relationship studies reveal that modifications on the pyridine scaffold can enhance selectivity and efficacy against specific targets.

Antimicrobial and Cytotoxic Activities

Studies have synthesized metal complexes of this compound with cobalt, nickel, copper, and zinc. These complexes exhibit antimicrobial properties and cytotoxic effects against various cancer cell lines. For instance, the cytotoxicity of these complexes was comparable to standard treatments, indicating their potential as therapeutic agents . The IC50 values for these complexes suggest they could be developed further for clinical applications.

Coordination Chemistry

Metal Complex Formation

this compound acts as an effective ligand in coordination chemistry. It forms stable complexes with transition metals, which are characterized by techniques such as single-crystal X-ray diffraction. These metal complexes exhibit unique properties that can be exploited in catalysis and material science . For example, thallium complexes derived from pyridine dicarboxylates have been studied for their anticancer properties, revealing a correlation between their electrochemical behavior and biological activity .

Supramolecular Chemistry

The coordination of this compound with metals like zinc and manganese has been explored to create supramolecular structures. These structures demonstrate interesting antiproliferative activities against various cancer cell lines, suggesting potential applications in drug development . The formation of such complexes allows for the tuning of properties through the selection of metal centers and ligands.

Materials Science

Development of Functional Materials

this compound is utilized in the synthesis of functional materials due to its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials are investigated for applications in gas storage, separation processes, and catalysis. The tunability of the ligand allows researchers to design materials with specific properties tailored for particular applications.

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Pyridinedicarboxylate Isomers

Pyridinedicarboxylates differ in the positions of carboxylate groups, leading to distinct chemical and biological behaviors:

Table 1: Inhibitory Activity Against Prolyl 4-Hydroxylases (C-P4Hs)

Key Findings :

- Vertebrate Enzymes : this compound is a stronger inhibitor of vertebrate C-P4H-I than the 2,4-isomer, likely due to optimal positioning of carboxylates in the enzyme’s 2-oxoglutarate binding site .

- Plant Enzymes : Conversely, pyridine-2,4-dicarboxylate shows higher efficacy against Arabidopsis C-P4H-2, suggesting evolutionary divergence in enzyme active sites .

Table 2: Physical Properties of Pyridinedicarboxylate Esters

Key Findings :

- Ester Chain Effects: Longer alkyl chains (e.g., dipropyl esters) increase hydrophobicity, reducing water solubility but enhancing compatibility with non-polar matrices .

- Positional Isomerism : The 3,5-isomer lacks the nitrogen-proximal carboxylate, limiting its metal-coordination capability compared to 2,5- and 2,4-isomers .

Metal-Organic Frameworks (MOFs):

- This compound: Forms diverse MOFs with Bi³⁺, exhibiting unique coordination geometries (e.g., [Bi(pydc)(NO3)2(H2O)2]·H2O) via mechanochemical synthesis .

- Benzene-1,4-dicarboxylate: Produces rigid, porous frameworks (e.g., MIL-53) but lacks the nitrogen donor site, reducing catalytic versatility compared to PDC-based MOFs .

Microbial Degradation and Environmental Impact

- This specificity highlights its ecological niche in biodegradation processes.

Vorbereitungsmethoden

Potassium Permanganate-Mediated Oxidation

The most widely reported method for synthesizing pyridine-2,5-dicarboxylic acid (H₂pydc)—the precursor to pyridine-2,5-dicarboxylate—involves the oxidation of 6-methylnicotinic acid or its esters using potassium permanganate (KMnO₄) in aqueous or alkaline media. This method leverages the strong oxidizing power of KMnO₄ to convert the methyl group at the 6-position of the pyridine ring into a carboxylic acid group.

Reaction Mechanism and Conditions

The oxidation proceeds via a radical intermediate, with KMnO₄ acting as both an oxidant and a base in alkaline conditions. In aqueous solutions (pH 10–12), the reaction achieves near-quantitative conversion at 80–90°C over 6–8 hours. The resulting manganese dioxide (MnO₂) byproduct is removed via filtration, and the crude product is isolated by acidification to pH 2–3. Subsequent acid-base refining—dissolving the crude acid in sodium hydroxide (NaOH) and reprecipitating with hydrochloric acid (HCl)—yields H₂pydc with >95% purity.

Key Parameters

-

Substrate : 6-Methylnicotinic acid (yield: 89%) or its methyl ester (yield: 82%).

-

Solvent : Water (for the acid) or 10% NaOH (for the ester).

-

Oxidant : KMnO₄ (1.2–1.5 equivalents).

-

Temperature : 80–90°C.

Table 1: Comparative Yields for KMnO₄ Oxidation

| Substrate | Solvent | KMnO₄ (equiv) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 6-Methylnicotinic acid | Water | 1.5 | 89 | 95 |

| 6-Methylnicotinate ester | 10% NaOH | 1.2 | 82 | 93 |

Hydrothermal Synthesis of Metal-Organic Complexes

Aluminum 2,5-Pyridinedicarboxylate Hydroxide Dihydrate

Hydrothermal methods are preferred for synthesizing metal-organic frameworks (MOFs) and coordination polymers. A representative protocol involves reacting H₂pydc with aluminum nitrate in the presence of sodium hydroxide under hydrothermal conditions.

Procedure

-

Reactants : H₂pydc (2.95 g), Al(NO₃)₃·9H₂O (5.5 g), NaOH (0.7 g).

-

Solvent : Deionized water (150 mL).

-

Conditions : 150°C for 24 hours in a Teflon-lined autoclave.

The product, [Al₂(pydc)₂(μ₂-OH)₂(H₂O)₂]ₙ, crystallizes in the triclinic system (space group P-1) with a ladder-like structure formed by edge-sharing aluminum octahedra bridged by pydc²⁻ ligands.

Structural Insights

-

Coordination Geometry : Each Al³⁺ ion coordinates to two carboxylate oxygen atoms, one pyridyl nitrogen, two hydroxide ions, and one water molecule.

-

Bond Lengths : Al–O (carboxylate) = 1.87–1.92 Å; Al–OH = 1.83 Å.

Table 2: Crystallographic Data for [Al₂(pydc)₂(μ₂-OH)₂(H₂O)₂]ₙ

| Parameter | Value |

|---|---|

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.7813(1) |

| b (Å) | 7.4944(1) |

| c (Å) | 8.5013(1) |

| α (°) | 95.257(1) |

| β (°) | 102.478(1) |

| γ (°) | 108.979(1) |

| Volume (ų) | 392.73(3) |

Acid-Base Refining and Purification Techniques

Recrystallization and Solvent Extraction

Post-synthesis purification is critical for removing MnO₂ residues (from KMnO₄ oxidation) and unreacted precursors. The acid-base refining process involves:

-

Dissolving the crude H₂pydc in 5% NaOH.

-

Filtering insoluble impurities.

-

Acidifying the filtrate with HCl to precipitate pure H₂pydc.

For metal complexes, recrystallization from ethanol/water mixtures (1:3 v/v) yields single crystals suitable for X-ray diffraction.

Comparative Analysis of Preparation Methods

Yield and Scalability

Environmental Impact

-

KMnO₄ Method : Requires neutralization of acidic waste streams.

-

Hydrothermal Method : Solvent-free and atom-efficient but energy-intensive.

Applications and Recent Advancements

Q & A

Basic: What are the standard synthetic routes for preparing metal complexes of pyridine-2,5-dicarboxylate (H₂pydc), and how are they characterized?

This compound (H₂pydc) is typically synthesized via hydrothermal or solution-based methods. For example, mononuclear Co(II), Cu(II), and Zn(II) complexes are prepared by reacting H₂pydc with metal salts (e.g., nitrates) and auxiliary ligands like 2,2′-bipyridine (bipy) in aqueous or alcoholic media . Characterization involves:

- Elemental analysis to confirm stoichiometry.

- Spectroscopy : IR identifies carboxylate coordination modes (asymmetric stretching ~1600 cm⁻¹, symmetric ~1400 cm⁻¹), while UV-Vis reveals d-d transitions in metal centers (e.g., Cu(II) complexes show bands at ~600–800 nm) .

- Thermogravimetric analysis (TGA) to assess hydration states and thermal stability.

- Magnetic susceptibility to determine metal oxidation states (e.g., paramagnetic Co(II) vs. diamagnetic Zn(II)) .

Basic: What spectroscopic and crystallographic techniques are critical for resolving structural ambiguities in this compound derivatives?

- Nuclear Magnetic Resonance (NMR) : For dimethyl esters, resolution enhancement methods like Mestrelab’s Resolution Booster improve signal separation in crowded spectra (e.g., distinguishing methyl ester protons in dimethyl this compound) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving coordination geometries (e.g., octahedral vs. square planar) and hydrogen-bonding networks .

- Luminescence spectroscopy : Used for lanthanide MOFs to analyze emission profiles (e.g., Tb(III) complexes show green emission at ~545 nm) .

Advanced: How does this compound influence the photophysical properties of lanthanide-based coordination polymers?

In lanthanide MOFs, H₂pydc acts as a rigid linker, forming 3D frameworks that sensitize lanthanide ions (e.g., Tb³⁺, Sm³⁺) via the "antenna effect." Key factors include:

- Energy transfer efficiency : The ligand’s triplet state energy must match the lanthanide’s excited state (e.g., Tb³⁺ requires ~20,000 cm⁻¹).

- Structural rigidity : H₂pydc’s planar geometry reduces non-radiative decay, enhancing luminescence quantum yields .

- Solvent effects : Hydration water molecules can quench emissions, necessitating anhydrous synthesis conditions .

Advanced: How can researchers resolve contradictions in enzyme inhibition data between this compound and its structural isomers?

This compound shows 4–7-fold higher IC₅₀ values compared to its 2,4-isomer in collagen prolyl 4-hydroxylase inhibition due to differences in binding pocket interactions. Methodologies to address such discrepancies include:

- Molecular docking : Simulate ligand-enzyme interactions to identify non-conserved residue effects (e.g., steric clashes in the 2,5-isomer) .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., ester vs. carboxylate groups) to optimize binding affinity .

Advanced: What computational approaches are used to model this compound’s electrochemical behavior in energy storage systems?

Disodium this compound is studied as an organic anode material for sodium-ion batteries. Key methods include:

- Density Functional Theory (DFT) : Predicts redox potentials and sodium-ion diffusion pathways .

- Evolutionary algorithms : Optimize electrode configurations by screening charge/discharge mechanisms (e.g., enolate vs. carboxylate redox sites) .

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

- Antimicrobial activity : Agar disk diffusion assays measure zone-of-inhibition against bacterial/fungal strains (e.g., E. coli, S. aureus) .

- Cytotoxicity : MTT assays quantify cell viability (e.g., rat glioma C6 cells) after 24–48 hours of exposure .

- DNA binding : UV-Vis titration or fluorescence quenching assesses intercalation or groove-binding modes .

Advanced: How can researchers optimize NMR data resolution for this compound esters in complex mixtures?

- Resolution Booster (Mestrelab) : A frequency-domain post-processing tool enhances signal separation without introducing artifacts (e.g., resolving overlapping methyl ester peaks in dimethyl derivatives) .

- Solvent selection : Use deuterated dichloromethane or ethyl acetate to improve solubility and reduce signal broadening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.